REACTION_CXSMILES
|
[CH2:1]([O:3][C:4]([C:6]1[NH:7][CH:8]=[C:9]([F:11])[CH:10]=1)=[O:5])[CH3:2].[F:12][B-](F)(F)F.F[B-](F)(F)F.ClC[N+]12CC[N+](F)(CC1)CC2>C(#N)C>[CH2:1]([O:3][C:4]([C:6]1[NH:7][C:8]([F:12])=[C:9]([F:11])[CH:10]=1)=[O:5])[CH3:2] |f:1.2.3|
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Name
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|
Quantity
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1.57 g
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Type
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reactant
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Smiles
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C(C)OC(=O)C=1NC=C(C1)F
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Name
|
|
Quantity
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10 mL
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Type
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solvent
|
Smiles
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C(C)#N
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Name
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|
Quantity
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3.54 g
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Type
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reactant
|
Smiles
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F[B-](F)(F)F.F[B-](F)(F)F.ClC[N+]12CC[N+](CC1)(CC2)F
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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the mixture is irradiated in a Biotage Initiator microwave synthesizer for 5 minutes at 70° C
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Duration
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5 min
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Type
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CUSTOM
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Details
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partitioned between water and dichloromethane
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Type
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DRY_WITH_MATERIAL
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Details
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The organic phase is dried over sodium sulfate
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Type
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CUSTOM
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Details
|
evaporated
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Type
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CUSTOM
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Details
|
The residue is chromatographed on a silica gel column with cyclohexane/ethyl acetate as eluent
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Name
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|
Type
|
product
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Smiles
|
C(C)OC(=O)C=1NC(=C(C1)F)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |